N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-ethoxyacetamido)-1-benzofuran-2-carboxamide
描述
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-ethoxyacetamido)-1-benzofuran-2-carboxamide is a synthetic heterocyclic compound featuring a 1-benzofuran core substituted with a carboxamide group at position 2, an ethoxyacetamido moiety at position 3, and a 2,3-dihydro-1,4-benzodioxin ring at the N-terminal. This structure confers unique electronic and steric properties, making it a candidate for pharmacological exploration.
属性
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(2-ethoxyacetyl)amino]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O6/c1-2-26-12-18(24)23-19-14-5-3-4-6-15(14)29-20(19)21(25)22-13-7-8-16-17(11-13)28-10-9-27-16/h3-8,11H,2,9-10,12H2,1H3,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAOMOSXQTPFPEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-ethoxyacetamido)-1-benzofuran-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a benzodioxin ring and a benzofuran moiety. Its molecular formula is with a molecular weight of 273.31 g/mol. The structure can be represented as follows:
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-ethoxyacetamido)-1-benzofuran-2-carboxamide exhibits biological activity through multiple mechanisms:
- Inhibition of NF-kappa B : The compound has been shown to inhibit NF-kappa B translocation to the nucleus in LPS-stimulated RAW 264.7 macrophage cells, suggesting its potential role as an anti-inflammatory agent .
- Anticancer Activity : It displays cytotoxic effects against various human cancer cell lines such as ACHN (renal), HCT15 (colon), and PC-3 (prostate) at low micromolar concentrations. This activity may be attributed to its structural components that enhance interaction with cancer cell pathways .
Table 1: Summary of Biological Activities
| Activity Type | Target/Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| NF-kappa B Inhibition | RAW 264.7 | Not specified | |
| Cytotoxicity | ACHN (renal) | < 10 | |
| HCT15 (colon) | < 10 | ||
| PC-3 (prostate) | < 10 |
Case Study 1: Anticancer Efficacy
In a study assessing the anticancer properties of various derivatives of benzofuran compounds, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-ethoxyacetamido)-1-benzofuran-2-carboxamide was evaluated for its cytotoxic effects against six different human cancer cell lines. The results indicated significant cytotoxicity at concentrations less than 10 μM across multiple cell lines, demonstrating its potential as a lead compound for further development in cancer therapy .
Case Study 2: Anti-inflammatory Potential
Another investigation focused on the anti-inflammatory properties of the compound through its inhibition of NF-kappa B signaling pathways. The results showed that treatment with N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-ethoxyacetamido)-1-benzofuran-2-carboxamide effectively reduced the expression of pro-inflammatory cytokines in macrophage cells .
相似化合物的比较
Structure-Activity Relationship (SAR) Insights
- 1,4-Benzodioxin Role : The 1,4-benzodioxin ring enhances metabolic stability and influences π-π stacking interactions in enzyme binding pockets, as seen in glucosylceramide synthase inhibitors .
- Substituent Effects: Ethoxyacetamido Group: The ethoxy chain in the target compound may improve lipophilicity and membrane permeability compared to bulkier aryl groups (e.g., 3-methylphenyl in ). Carboxamide vs. Antihepatotoxic Analogues: Flavone derivatives with 1,4-dioxane rings (e.g., 4f) show that electron-donating groups (e.g., hydroxy methyl) enhance hepatoprotective activity . The target compound’s ethoxy group may similarly modulate electron density but in a benzofuran scaffold.
Key Research Findings and Gaps
- Safety and Efficacy: Unlike EFLEA or ADB-FUBINACA (), which are noted as novel psychoactive substances (NPS), the target compound’s pharmacological profile remains unexplored.
常见问题
Q. Optimization Strategies :
- Solvent Selection : Polar aprotic solvents enhance reaction efficiency (e.g., DMF increases amidation yields by 15–20% compared to THF) .
- Catalysts : Use of DMAP (4-dimethylaminopyridine) improves acylation rates .
- Continuous Flow Reactors : For scalable synthesis, flow systems reduce side reactions and improve reproducibility .
Q. Table 1: Example Reaction Conditions from Analogous Compounds
| Step | Conditions | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Amidation | DMF, EDC/HOBt, 25°C, 12h | 78 | 95 | |
| Benzodioxin Coupling | THF, Pd(PPh₃)₄, 80°C, 24h | 65 | 90 | |
| Final Purification | Silica gel chromatography (EtOAc/hexane) | — | 98 |
Which characterization techniques are most effective for confirming structure and purity?
Basic Research Focus
A combination of spectroscopic and chromatographic methods is critical:
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., benzofuran C-3 substitution) and amide bond formation .
- HPLC-MS : Quantifies purity (>95%) and detects trace impurities (e.g., unreacted intermediates) .
- FT-IR : Validates functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for amides) .
Q. Methodological Considerations :
- Quantitative NMR (qNMR) : Internal standards (e.g., maleic acid) enhance accuracy for purity assessment .
- High-Resolution MS : Resolves isotopic patterns to confirm molecular formula (e.g., C₂₄H₂₃N₂O₇ for the target compound) .
Q. Table 2: Key Spectral Data from Analogous Compounds
| Technique | Key Peaks/Features | Application Example | Source |
|---|---|---|---|
| ¹H NMR | δ 7.8–8.2 ppm (benzofuran H), δ 4.2–4.5 ppm (OCH₂CH₃) | Substituent positioning | |
| HPLC | Retention time: 12.3 min (C18 column, MeOH:H₂O) | Purity assessment | |
| FT-IR | 1680 cm⁻¹ (amide I), 1240 cm⁻¹ (C-O-C) | Functional group confirmation |
What in vitro assays are suitable for evaluating biological activity, and how should conflicting IC₅₀ values be interpreted?
Advanced Research Focus
Assay Selection :
- Enzyme Inhibition : Target enzymes (e.g., kinases, acetylcholinesterase) using fluorogenic substrates .
- Cell-Based Assays : Antiproliferative activity in cancer cell lines (e.g., MTT assay) .
Q. Addressing Data Contradictions :
- Source Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or enzyme isoforms may explain IC₅₀ discrepancies .
- Compound Stability : Degradation in DMSO stock solutions can skew results; use fresh preparations .
Q. Table 3: Example IC₅₀ Values from Analogous Compounds
| Target | IC₅₀ (µM) | Assay Type | Notes | Source |
|---|---|---|---|---|
| α-Glucosidase | 2.4 ± 0.3 | Fluorometric | Competitive inhibition | |
| Acetylcholinesterase | 15.7 ± 1.2 | Ellman’s method | Non-competitive | |
| HeLa Cell Viability | 8.9 ± 0.7 | MTT assay | 48h exposure |
How does the 2-ethoxyacetamido group influence pharmacokinetics compared to analogs with other substituents?
Advanced Research Focus
Key Comparisons :
- Lipophilicity : The ethoxy group increases logP by ~0.5 units vs. methoxy analogs, enhancing membrane permeability .
- Metabolic Stability : Ethoxy substitution reduces CYP450-mediated oxidation compared to methyl groups .
Q. Methodological Approaches :
- ADME Profiling : Use Caco-2 cell monolayers for permeability studies .
- Metabolite Identification : LC-MS/MS to track ethoxy cleavage in liver microsomes .
What computational methods predict binding affinity to enzyme targets, and how do they align with experimental data?
Advanced Research Focus
Strategies :
- Docking Simulations : AutoDock Vina or Schrödinger Suite to model interactions with target active sites (e.g., kinase ATP-binding pockets) .
- MD Simulations : GROMACS for assessing binding stability over 100-ns trajectories .
Q. Validation :
- Free Energy Calculations : MM-PBSA/GBSA methods correlate with experimental ΔG values (R² > 0.8 in validated cases) .
- Experimental Correlation : Predicted Kd values for acetylcholinesterase binding (2.1 µM) vs. experimental IC₅₀ (15.7 µM) suggest competitive vs. non-competitive mechanisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
